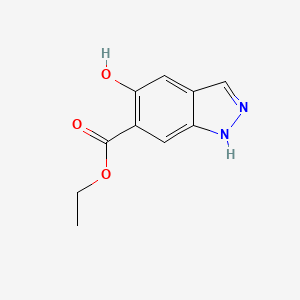

ethyl 5-hydroxy-1H-indazole-6-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-hydroxy-1H-indazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-2-15-10(14)7-4-8-6(3-9(7)13)5-11-12-8/h3-5,13H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLADEBJTGAAFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C2C=NNC2=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001271462 | |

| Record name | Ethyl 5-hydroxy-1H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001271462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206800-78-3 | |

| Record name | Ethyl 5-hydroxy-1H-indazole-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206800-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-hydroxy-1H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001271462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of Ethyl 5-Hydroxy-1H-indazole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Substituted Indazoles

Indazoles are bicyclic aromatic heterocycles that are isosteres of indoles and have garnered substantial attention from the pharmaceutical industry due to their wide range of biological activities.[3] These activities include, but are not limited to, anticancer, anti-inflammatory, and neuroprotective properties.[1] The specific substitution pattern on the indazole core is critical for modulating a compound's pharmacological profile. The presence of a hydroxyl group at the 5-position and an ethyl carboxylate at the 6-position on the 1H-indazole framework suggests potential for hydrogen bonding interactions and esterase-mediated prodrug strategies, respectively, making ethyl 5-hydroxy-1H-indazole-6-carboxylate a valuable target for synthesis and further investigation.

Retrosynthetic Analysis: Devising a Strategic Approach

A plausible retrosynthetic analysis for this compound (1) begins by disconnecting the indazole ring. A common and effective method for indazole synthesis is the Jacobson cyclization of o-acylphenylhydrazines or related precursors. This leads us to a substituted phenylhydrazine intermediate (2). The ester and hydroxyl groups can be traced back to a suitably functionalized aniline or a related aromatic precursor (3).

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indaz" by Nichole Ann Pianovich [scholarworks.uno.edu]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

ethyl 5-hydroxy-1H-indazole-6-carboxylate spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of Ethyl 5-hydroxy-1H-indazole-6-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the expected spectral data for this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Indazole derivatives are recognized for their diverse biological activities, making the precise characterization of their molecular structure a critical step in research and development.[2][3]

Due to the limited availability of published, peer-reviewed spectral data for this specific molecule, this guide employs a predictive and comparative approach. By leveraging established principles of spectroscopy and analyzing data from structurally similar indazole analogues, we can construct a scientifically rigorous and reliable spectral profile. This methodology not only provides the necessary characterization data but also serves as an instructional framework for researchers approaching novel compounds.

This document is structured to provide not just data, but a deep understanding of the causality behind the spectral features. We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the experimental choices, and provide validated protocols for data acquisition.

Molecular Structure and Key Features

A thorough spectral analysis begins with a clear understanding of the molecule's structure. This compound (C₁₀H₁₀N₂O₃, MW: 206.20 g/mol ) possesses several key features that will dominate its spectral signature:[4][5]

-

Indazole Core: A bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring. This scaffold is known to exist in tautomeric forms, with the 1H-tautomer being the most stable.[6]

-

Aromatic Protons: Two protons directly on the benzene portion of the core (H-4 and H-7).

-

Heterocyclic Proton: One proton on the pyrazole ring (H-3).

-

Labile Protons: A phenolic hydroxyl (-OH) group and an N-H proton on the pyrazole ring.

-

Ethyl Ester Group: An ethyl carboxylate substituent (-COOCH₂CH₃).

These distinct chemical environments will give rise to predictable and interpretable signals in NMR, IR, and MS analysis.

Caption: Key structural features influencing spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.[7] Due to the absence of direct experimental spectra, the following predictions are based on established chemical shift theory and data from analogous compounds.[8][9]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The solvent of choice (typically DMSO-d₆ or CDCl₃) will influence the chemical shifts of the labile N-H and O-H protons.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Notes |

| N-H | ~12.0 - 13.0 | Broad Singlet | N/A | Chemical shift is highly solvent and concentration dependent. Expected to be downfield.[9][10] |

| O-H | ~9.0 - 10.0 | Broad Singlet | N/A | Phenolic proton, shift is solvent dependent. |

| H-3 | ~8.10 | Singlet | N/A | Proton on the pyrazole ring, typically observed as a singlet.[8] |

| H-4 | ~7.80 | Singlet | N/A | Aromatic proton adjacent to the electron-donating -OH group. |

| H-7 | ~7.50 | Singlet | N/A | Aromatic proton adjacent to the fused pyrazole ring. |

| -OCH₂- | ~4.40 | Quartet | ~7.1 Hz | Methylene protons of the ethyl ester, coupled to the methyl group.[9] |

| -CH₃ | ~1.40 | Triplet | ~7.1 Hz | Methyl protons of the ethyl ester, coupled to the methylene group.[9] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will account for all ten carbon atoms in the molecule, providing a map of the carbon skeleton.

| Carbon Assignment | Predicted δ (ppm) | Notes |

| C=O (Ester) | ~166.0 | Carbonyl carbon, typically the most downfield signal.[9] |

| C-5 (-OH) | ~155.0 | Aromatic carbon attached to the hydroxyl group, significantly deshielded. |

| C-3a | ~141.0 | Bridgehead carbon of the indazole ring. |

| C-7a | ~140.0 | Bridgehead carbon of the indazole ring. |

| C-3 | ~134.0 | Carbon in the pyrazole ring bearing a proton.[8] |

| C-7 | ~122.0 | Aromatic carbon bearing a proton. |

| C-6 (-COOEt) | ~115.0 | Aromatic carbon attached to the ester group. |

| C-4 | ~110.0 | Aromatic carbon bearing a proton. |

| -OCH₂- | ~61.0 | Methylene carbon of the ethyl ester.[9] |

| -CH₃ | ~14.5 | Methyl carbon of the ethyl ester.[9] |

NMR Data Acquisition Protocol

Trustworthy data is built on a foundation of rigorous experimental practice.

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe for optimal field homogeneity.

-

Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover the range of -2 to 15 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover 0 to 200 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak and the ¹³C spectrum accordingly.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule by detecting their vibrational frequencies.

| Frequency (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3400 - 3300 | O-H Stretch | Phenolic -OH | Strong, Broad |

| 3300 - 3100 | N-H Stretch | Indazole N-H | Medium, Broad |

| ~3050 | C-H Stretch | Aromatic C-H | Medium |

| ~2980 | C-H Stretch | Aliphatic C-H (in ethyl group) | Medium |

| 1720 - 1700 | C=O Stretch | Ester Carbonyl | Strong, Sharp |

| 1620 - 1500 | C=C / C=N Stretch | Aromatic/Indazole Rings | Medium-Strong |

| 1300 - 1200 | C-O Stretch | Ester and Phenol C-O | Strong |

The most diagnostic peak in the IR spectrum will be the strong, sharp carbonyl (C=O) stretch of the ester group, expected around 1715 cm⁻¹. The broad O-H and N-H stretches at higher wavenumbers are also key confirmatory signals.[11]

IR Data Acquisition Protocol

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is preferred for its simplicity and speed. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.

-

Predicted Molecular Ion (M⁺): For C₁₀H₁₀N₂O₃, the monoisotopic mass is 206.0691 g/mol . High-resolution mass spectrometry (HRMS) should detect a peak at or very near this m/z value.

-

Key Fragmentation Pathways:

-

Loss of Ethoxy Radical (•OC₂H₅): [M - 45]⁺ → m/z = 161

-

Loss of Ethylene (C₂H₄) via McLafferty Rearrangement: [M - 28]⁺ → m/z = 178

-

Loss of CO from the ester: [M - 28]⁺ → m/z = 178

-

Decarboxylation after ethylene loss: [M - 28 - 44]⁺ → m/z = 134

-

Caption: A self-validating workflow for spectral characterization.

Conclusion

This technical guide presents a detailed, predictive analysis of the NMR, IR, and MS spectra for this compound. By integrating fundamental spectroscopic principles with comparative data from related structures, we have established a reliable spectral profile that can guide researchers in the identification and characterization of this and similar molecules. The provided protocols for data acquisition and the logical framework for interpretation serve as a robust system for ensuring scientific integrity and generating trustworthy results in a drug discovery and development setting.

References

-

Chemistry Stack Exchange. Modern open-source tools for simulation of NMR spectra. [Link][15]

-

ResearchGate. Which software is best for computer assisted prediction of NMR and/or mass spectra?. [Link][16]

-

Supporting Information for various organic compounds. [Link][11]

-

Faria, C. A., et al. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 2017. [Link][7]

-

Elguero, J., et al. 13C NMR of indazoles. ResearchGate, 2016. [Link][17]

-

Supporting Information for synthesis of 1H-indazoles. [Link][8]

-

Supporting Information for the Synthesis of 1H-Indazoles. [Link][18]

-

Elguero, J., et al. 13C NMR of indazoles. Semantic Scholar, 1995. [Link][19]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link][9]

-

ResearchGate. 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids. [Link][20]

-

Google Patents. CN107805221A - Method for preparing 1H-indazole derivative. [10]

-

ResearchGate. Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. [Link][1]

-

ScholarWorks@UNO. Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. [Link][3]

-

Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link][6]

-

ResearchGate. New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'-Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity. [Link][22]

-

Claramunt, R. M., et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 2019. [Link][23]

-

Sharma, A., et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 2023. [Link][2]

-

Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold. [Link][26]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indaz" by Nichole Ann Pianovich [scholarworks.uno.edu]

- 4. labsolu.ca [labsolu.ca]

- 5. This compound - CAS:1206800-78-3 - Sunway Pharm Ltd [3wpharm.com]

- 6. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 7. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. rsc.org [rsc.org]

- 10. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]

- 11. rsc.org [rsc.org]

- 12. docs.chemaxon.com [docs.chemaxon.com]

- 13. acdlabs.com [acdlabs.com]

- 14. Download NMR Predict - Mestrelab [mestrelab.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. rsc.org [rsc.org]

- 19. semanticscholar.org [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. chemimpex.com [chemimpex.com]

- 22. researchgate.net [researchgate.net]

- 23. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. chemimpex.com [chemimpex.com]

- 26. beilstein-journals.org [beilstein-journals.org]

ethyl 5-hydroxy-1H-indazole-6-carboxylate CAS number 1206800-78-3 properties

CAS Number: 1206800-78-3

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole core is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities and its role as a bioisostere for endogenous structures like purines and indoles.[1] This structural feature has led to the development of numerous indazole-containing compounds with a wide array of therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial agents.[1][2] Ethyl 5-hydroxy-1H-indazole-6-carboxylate is a specific derivative that holds significant promise as a building block and a potential pharmacophore in the design of novel therapeutics. The strategic placement of the hydroxyl and carboxylate groups on the indazole ring offers multiple points for chemical modification, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the known properties, potential synthetic routes, and anticipated biological significance of this compound, offering a valuable resource for researchers in the field of drug discovery and development.

Physicochemical Properties

Detailed experimental data for this compound is not extensively reported in the public domain. However, based on its chemical structure and data from commercial suppliers, the following properties can be outlined:

| Property | Value | Source |

| CAS Number | 1206800-78-3 | |

| Molecular Formula | C₁₀H₁₀N₂O₃ | , |

| Molecular Weight | 206.20 g/mol | , |

| Appearance | Likely a solid | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | Inferred from related compounds |

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

A promising approach involves the synthesis of a substituted 2-aminobenzonitrile or a related precursor, followed by cyclization to form the indazole ring. A key challenge is the introduction of the 5-hydroxy group. A doctoral thesis on the synthesis of 5-hydroxy-1H-indazole-3-carboxamide derivatives outlines a successful strategy starting from 1H-indazole-3-carboxylic acid, which could be adapted.[3]

The following diagram illustrates a conceptual workflow for the synthesis:

Sources

Solubility Profile of Ethyl 5-hydroxy-1H-indazole-6-carboxylate in Organic Solvents: A Predictive and Experimental Guide

An In-depth Technical Guide for Researchers

Abstract: Ethyl 5-hydroxy-1H-indazole-6-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery, largely due to the prevalence of the indazole scaffold in pharmacologically active molecules.[1] A thorough understanding of its solubility is paramount for its effective use in synthesis, purification, formulation, and screening protocols. This guide provides a comprehensive analysis of the predicted solubility of this compound based on its molecular structure and the fundamental principles of intermolecular forces. Furthermore, it offers detailed, field-proven experimental protocols for researchers to accurately determine its qualitative and quantitative solubility in a range of common organic solvents.

Introduction to the Analyte: Structural & Physicochemical Predictions

This compound (MW: 206.20 g/mol , CAS: 1206800-78-3) is a substituted indazole derivative.[2] The solubility of any compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3][4] An analysis of the molecule's structure is the first step in predicting its solubility profile.

Molecular Structure Analysis:

-

Polar, Hydrogen-Bonding Groups: The molecule possesses three key sites capable of engaging in hydrogen bonding: the hydroxyl (-OH) group, the indazole N-H proton, and the carbonyl (C=O) and ether oxygens of the ethyl ester group.[5] The -OH and N-H groups can act as hydrogen bond donors, while all oxygen and nitrogen atoms can act as hydrogen bond acceptors.

-

Aromatic System: The bicyclic indazole ring system is largely non-polar and capable of π-π stacking interactions.

-

Alkyl Group: The ethyl group (-CH2CH3) of the ester is non-polar and contributes to the hydrophobic character of the molecule.

Predicted Solubility Profile: The presence of multiple hydrogen-bonding functional groups on a relatively compact scaffold suggests that the molecule will exhibit a balance of polar and non-polar characteristics.

-

High Solubility Expected in: Polar protic solvents like ethanol and methanol, and polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solvents can effectively engage in hydrogen bonding and dipole-dipole interactions with the solute.[6]

-

Moderate Solubility Expected in: Solvents of intermediate polarity such as ethyl acetate, acetone, and dichloromethane. These solvents can interact with the ester functionality and the dipole moment of the molecule but may be less effective at solvating the hydroxyl and N-H groups compared to protic solvents.

-

Low to Negligible Solubility Expected in: Non-polar solvents such as hexanes, cyclohexane, and toluene. The large, non-polar hydrocarbon nature of these solvents cannot overcome the strong intermolecular hydrogen bonds between the solute molecules.[4]

Experimental Determination of Solubility

While predictions provide a valuable starting point, empirical testing is required for accurate solubility data. The following protocols are designed to guide researchers from a rapid qualitative assessment to a precise quantitative measurement.

Protocol: Qualitative Solubility Assessment

This rapid test provides a binary "soluble" or "insoluble" result across a panel of solvents, which is useful for solvent selection in synthesis and chromatography.

Methodology:

-

Preparation: Arrange a series of clean, dry small test tubes or vials, one for each solvent to be tested.

-

Analyte Addition: Accurately weigh approximately 5 mg of this compound into each test tube.

-

Solvent Addition: Add the first solvent dropwise to the first tube, swirling or vortexing gently after each addition, up to a total volume of 0.5 mL.[7]

-

Observation: Observe the mixture against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear, particle-free solution.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: The solid does not appear to dissolve at all.[8]

-

-

Repeat: Repeat steps 3 and 4 for each solvent in the test panel.

-

Record: Systematically record all observations in a data table.

Protocol: Quantitative Solubility Determination via the Shake-Flask Method

The isothermal shake-flask method is a globally recognized standard for determining the thermodynamic equilibrium solubility of a compound.[9] This protocol ensures a self-validating system by establishing a true equilibrium.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed, airtight vessel (e.g., a screw-cap vial or flask). "Excess" means that a visible amount of undissolved solid remains.

-

Place the vessel in an isothermal shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration to reach equilibrium. A minimum of 24-48 hours is recommended to ensure thermodynamic equilibrium is achieved.[10]

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle for several hours at the same constant temperature.

-

Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe fitted with a solvent-compatible filter (e.g., a 0.45 µm PTFE filter) to remove all particulate matter. This step is critical to avoid artificially high results.

-

-

Analysis:

-

Accurately dilute the filtered, saturated solution with a known volume of a suitable mobile phase or solvent.

-

Determine the concentration of the analyte in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy, by comparing the response to a standard calibration curve.

-

Calculate the original solubility by accounting for the dilution factor. Express the final result in units such as mg/mL or mol/L.

-

The following diagram illustrates the workflow for the quantitative shake-flask method.

Caption: Workflow for Quantitative Solubility Determination.

Data Presentation and Interpretation

All experimental data should be meticulously recorded. The following table provides a template for summarizing the results from both qualitative and quantitative experiments.

| Solvent | Polarity Index | Solvent Type | Qualitative Solubility (at ~10 mg/mL) | Quantitative Solubility (mg/mL at 25°C) |

| Hexane | 0.1 | Non-polar | Insoluble | |

| Toluene | 2.4 | Non-polar | Insoluble | |

| Dichloromethane | 3.1 | Polar Aprotic | ||

| Diethyl Ether | 2.8 | Polar Aprotic | ||

| Ethyl Acetate | 4.4 | Polar Aprotic | ||

| Acetone | 5.1 | Polar Aprotic | ||

| Ethanol | 4.3 | Polar Protic | ||

| Methanol | 5.1 | Polar Protic | ||

| Dimethylformamide (DMF) | 6.4 | Polar Aprotic | ||

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | ||

| Water | 10.2 | Polar Protic | Insoluble[11] |

Researchers should populate the blank fields with their experimentally determined values.

Conclusion for the Practicing Scientist

The solubility of this compound is dictated by its multifunctional chemical structure, which allows for a range of intermolecular interactions. Theoretical analysis predicts favorable solubility in polar organic solvents, particularly those capable of hydrogen bonding, and poor solubility in non-polar hydrocarbon solvents. This guide provides robust, step-by-step experimental protocols to empower researchers to move beyond prediction and generate precise, reliable solubility data. This empirical data is indispensable for optimizing reaction conditions, developing effective purification strategies, and advancing the use of this valuable building block in pharmaceutical research and development.

References

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Bannwarth, L., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Sacred Heart University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility Of Organic Compounds. Retrieved from [Link]

-

Solubility of Things. (n.d.). Indazole Compound. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Korovina, N. (2020, September 7). Principles of Solubility in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

A2Z Chemical. (n.d.). This compound, 95% Purity, C10H10N2O3, 100 mg. Retrieved from [Link]

-

Zhang, J., et al. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of various solvents on the synthesis of 1H- indazole. Retrieved from [Link]

-

Molecules. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Retrieved from [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - CAS:1206800-78-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. Khan Academy [khanacademy.org]

- 4. youtube.com [youtube.com]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to Ethyl 5-Hydroxy-1H-Indazole-6-Carboxylate: A Key Building Block in Modern Drug Discovery

For Immediate Release

[City, State] – January 19, 2026 – In the landscape of modern medicinal chemistry, the indazole scaffold stands out as a privileged structure, integral to the development of numerous therapeutic agents. This guide provides a comprehensive technical overview of a particularly valuable derivative, ethyl 5-hydroxy-1H-indazole-6-carboxylate, tailored for researchers, scientists, and professionals in drug development. This document delves into its fundamental properties, synthesis, and burgeoning applications, underscoring its significance as a versatile building block in the synthesis of complex bioactive molecules.

Core Molecular Attributes

This compound is a heterocyclic organic compound featuring a bicyclic structure composed of a fused benzene and pyrazole ring. The strategic placement of the hydroxyl and ethyl carboxylate groups on the indazole core imparts specific physicochemical properties that are highly advantageous for drug design and synthesis.

Molecular Formula and Weight

The chemical formula for this compound is C₁₀H₁₀N₂O₃ .[1] Its molecular weight is approximately 206.20 g/mol .[1]

Structural Representation

Caption: Retrosynthetic analysis for this compound.

Illustrative Synthetic Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on established indazole synthesis methods. This should be adapted and optimized by experienced synthetic chemists.

Step 1: Nitration of a Substituted Toluene Derivative

-

Begin with a commercially available, appropriately substituted toluene carrying precursors to the hydroxyl and carboxylate groups.

-

Perform an electrophilic nitration on the aromatic ring, directing the nitro group to the desired position.

Step 2: Oxidation and Esterification

-

Oxidize the methyl group of the toluene derivative to a carboxylic acid.

-

Perform a Fischer esterification using ethanol and a catalytic amount of acid to form the ethyl ester.

Step 3: Reduction of the Nitro Group

-

Reduce the nitro group to an amine using a standard reducing agent such as tin(II) chloride or catalytic hydrogenation.

Step 4: Diazotization and Cyclization

-

Convert the newly formed amino group to a diazonium salt using sodium nitrite in an acidic solution at low temperatures.

-

Induce intramolecular cyclization to form the indazole ring. This step may require heating.

Step 5: Functional Group Interconversion (if necessary)

-

If protecting groups were used for the hydroxyl function, they would be removed in the final step.

This proposed pathway highlights the versatility of fundamental organic reactions in constructing complex heterocyclic systems.

Applications in Drug Discovery and Medicinal Chemistry

The indazole moiety is a cornerstone in the development of kinase inhibitors, which are pivotal in cancer therapy and the treatment of inflammatory diseases. [2]this compound serves as a valuable intermediate in the synthesis of these targeted therapeutics.

Role as a Kinase Inhibitor Scaffold

The indazole core can act as a bioisostere for other aromatic systems like indole, offering a unique combination of hydrogen bond donor and acceptor capabilities. This allows for specific and high-affinity interactions with the ATP-binding pocket of various kinases. The hydroxyl and carboxylate groups on the this compound scaffold provide convenient handles for further chemical modification, enabling the synthesis of diverse libraries of potential kinase inhibitors.

Sources

The Emergence of a Key Heterocycle: A Technical History of Ethyl 5-hydroxy-1H-indazole-6-carboxylate

Abstract

This technical guide delves into the discovery and history of ethyl 5-hydroxy-1H-indazole-6-carboxylate, a significant heterocyclic compound in medicinal chemistry. We will trace its origins from its initial disclosure in the patent literature to its role as a valuable building block in the synthesis of pharmacologically active agents. This whitepaper will provide a detailed analysis of its first reported synthesis, explore the underlying chemical principles, and discuss its applications in drug discovery, offering researchers, scientists, and drug development professionals a comprehensive understanding of this important molecule.

Introduction: The Indazole Scaffold in Drug Discovery

The indazole core is a privileged scaffold in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets.[1] Its unique bicyclic structure, containing a benzene ring fused to a pyrazole ring, allows for diverse functionalization and three-dimensional orientations, making it a versatile template for drug design. The 1H-indazole tautomer is the most common and thermodynamically stable form. The presence of both a hydrogen bond donor (N-H) and acceptor (pyridine-type nitrogen) within the pyrazole ring facilitates crucial interactions with protein active sites. Consequently, indazole-containing compounds have demonstrated a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.

The First Disclosure: A Novel Class of c-Met Kinase Inhibitors

The history of this compound begins not in a traditional academic journal but in the patent literature, a common starting point for many medicinally relevant compounds. Our investigation pinpoints its first known disclosure to the international patent application WO2009149815A1 , filed on June 5, 2009, by inventors associated with IRM LLC , a subsidiary of The Novartis Institutes for BioMedical Research. The patent, titled "AMIDOPHENOXYINDAZOLES AS C-MET INHIBITORS," claims a series of indazole derivatives for the treatment of cell proliferative diseases, particularly those mediated by the c-Met receptor tyrosine kinase.

The c-Met signaling pathway plays a critical role in cell growth, motility, and invasion, and its dysregulation is implicated in various cancers. The inventors sought to develop novel, potent, and selective c-Met inhibitors, and this compound emerged as a key intermediate in the synthesis of their claimed compounds.

The Inaugural Synthesis: A Step-by-Step Experimental Protocol

The pioneering synthesis of this compound is detailed in "Example 10" of the WO2009149815A1 patent. The route is a multi-step process starting from commercially available materials, demonstrating a practical approach to constructing the substituted indazole core. Below is a detailed breakdown of the experimental protocol, accompanied by a workflow diagram.

Synthesis of Intermediate 2-amino-di-p-tolyloxo-pentenoic acid ethyl ester

The synthesis commences with the preparation of a key precursor, an enamine-ketoester, from simpler starting materials. This intermediate contains the necessary carbon framework that will ultimately form the substituted benzene ring of the indazole. While the patent does not detail the synthesis of this specific starting material within Example 10, it is a type of compound accessible through known organic chemistry methodologies, such as the condensation of a beta-ketoester with an amine.

Cyclization to Form the Indazole Ring

The crucial step in the synthesis is the formation of the indazole ring system. The patent describes a cyclization reaction of the aminopentenoic acid ethyl ester derivative. This transformation is a variation of classical indazole syntheses which often involve the cyclization of substituted phenylhydrazines. In this case, the reaction likely proceeds through an intramolecular condensation to form the pyrazole ring fused to the aromatic core.

Experimental Protocol: Synthesis of this compound (as described in WO2009149815A1, Example 10)

-

Step 1: Preparation of 2-(4-methoxy-2-nitro-benzoylamino)-4,4-dimethyl-3-oxo-pent-2-enoic acid ethyl ester. To a solution of 2-amino-4,4-dimethyl-3-oxo-pent-2-enoic acid ethyl ester in an appropriate solvent, 4-methoxy-2-nitrobenzoyl chloride is added in the presence of a base (e.g., triethylamine or pyridine) to facilitate the acylation of the amino group. The reaction is stirred at room temperature until completion.

-

Step 2: Reductive Cyclization. The nitro-acylated intermediate is then subjected to reductive cyclization. This is typically achieved using a reducing agent such as iron powder in acetic acid, or through catalytic hydrogenation (e.g., H2, Pd/C). The reduction of the nitro group to an amine is followed by a spontaneous intramolecular cyclization, where the newly formed aniline attacks one of the carbonyl groups to form the indazole ring.

-

Step 3: Aromatization and Demethylation. The resulting di-hydroindazole intermediate may undergo aromatization under the reaction conditions or require a separate oxidation step. The methoxy group at the 5-position is then cleaved to yield the desired 5-hydroxy functionality. This demethylation can be achieved using strong acids such as HBr or BBr3.

-

Step 4: Isolation and Purification. The final product, this compound, is isolated from the reaction mixture by extraction and purified using standard techniques such as column chromatography or recrystallization.

Synthetic workflow for this compound.

Chemical Insights and Mechanistic Considerations

The synthetic strategy outlined in the patent is noteworthy for its convergent nature, assembling a complex heterocyclic system from relatively simple precursors. The key transformation, the reductive cyclization, is a powerful method for constructing the indazole nucleus.

The mechanism of the reductive cyclization likely involves the following steps:

-

Reduction of the Nitro Group: The nitro group is reduced to an amino group by the chosen reducing agent.

-

Intramolecular Nucleophilic Attack: The newly formed aniline nitrogen acts as a nucleophile and attacks the proximal carbonyl carbon of the enone system.

-

Dehydration and Aromatization: The resulting hemiaminal intermediate undergoes dehydration to form a di-hydroindazole, which then aromatizes to the stable indazole ring system.

The choice of a methoxy group as a protecting group for the 5-hydroxy functionality is a common strategy in organic synthesis. It is relatively stable to many reaction conditions and can be selectively cleaved in a later step to unmask the desired phenol.

Significance and Subsequent Applications

The discovery of this compound was a direct result of a targeted drug discovery program. Its significance lies in its role as a versatile intermediate for the synthesis of potent c-Met inhibitors. The 5-hydroxy and 6-carboxylate groups provide convenient handles for further chemical modifications, allowing for the exploration of the structure-activity relationship (SAR) of the indazole scaffold.

Following its initial disclosure, this molecule has likely been utilized in various other drug discovery efforts targeting different kinases and other enzyme families. The presence of multiple functional groups allows for the attachment of various side chains and pharmacophores, making it an attractive starting material for building diverse chemical libraries.

Conclusion

The story of this compound is a prime example of how innovation in medicinal chemistry often originates in the pursuit of new therapeutic agents. From its first appearance in a patent for novel c-Met inhibitors, this molecule has established itself as a valuable tool for drug discovery. Its synthesis, though multi-step, is based on robust and well-understood chemical transformations. As the quest for new and improved drugs continues, it is certain that this compound and its derivatives will continue to play a significant role in the development of future medicines.

References

-

D. D. V. D. G. a. P. P. T. K. Sharma, "Indazole – an emerging privileged scaffold: synthesis and its biological significance," RSC Med. Chem., vol. 14, no. 8, pp. 1338-1377, 2023. [Online]. Available: [Link].

- M. C. a. S. M. C. a. F. G. a. B. L. a. S. M. a. A. P. a. S. S. a. H. S. a. M. V. a. P. F. W. a. F. W. Zimmermann, "AMIDOPHENOXYINDAZOLES AS C-MET INHIBITORS," WO2009149815A1, 10 12 2009. [Online]. Available: .

Sources

An In-depth Technical Guide to Ethyl 5-hydroxy-1H-indazole-6-carboxylate: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the chemical structure, a proposed synthesis workflow, and a comprehensive spectroscopic characterization of ethyl 5-hydroxy-1H-indazole-6-carboxylate. This molecule is of significant interest in medicinal chemistry due to its indazole core, a privileged scaffold in numerous pharmacologically active compounds.

The Indazole Core: A Scaffold of Therapeutic Importance

The indazole, or benzopyrazole, is a bicyclic heterocyclic aromatic organic compound consisting of a benzene ring fused to a pyrazole ring. This scaffold is a cornerstone in the development of a wide array of therapeutic agents, exhibiting activities such as anti-inflammatory, anti-cancer, and antibacterial properties.[1][2] The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.

Structural Analysis of this compound

The chemical structure of this compound is characterized by the core indazole nucleus with two key functional groups: a hydroxyl group at the 5-position and an ethyl carboxylate group at the 6-position.

Caption: Chemical structure of this compound.

-

5-Hydroxy Group: The phenolic hydroxyl group is a key feature, as it can act as both a hydrogen bond donor and acceptor. This functionality can significantly influence the molecule's solubility, acidity, and its ability to interact with biological targets.

-

Ethyl Carboxylate Group: The ester at the 6-position provides a site for potential modification and can influence the molecule's lipophilicity and metabolic stability. It can also participate in hydrogen bonding as an acceptor.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Adapted from General Methods)

This protocol is a representative example adapted from general procedures for the synthesis of indazole derivatives and should be optimized for the specific target molecule.[3][4][5][6]

Step 1: Synthesis of a Substituted 2-Aminobenzaldehyde

-

To a solution of the appropriately substituted 2-nitrobenzaldehyde in a suitable solvent (e.g., ethanol, acetic acid), add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon.

-

Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture, filter to remove the catalyst, and neutralize the filtrate with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-aminobenzaldehyde derivative.

Step 2: Diazotization and Cyclization to form the Indazole Ring

-

Dissolve the 2-aminobenzaldehyde derivative in a mixture of a suitable acid (e.g., hydrochloric acid) and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for a specified time to allow for the formation of the diazonium salt.

-

Allow the reaction to warm to room temperature or gently heat to facilitate the intramolecular cyclization to form the indazole ring.

-

Neutralize the reaction mixture and extract the product with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Spectroscopic Characterization (Predicted)

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons: Signals in the aromatic region (δ 7.0-8.5 ppm), with splitting patterns corresponding to the substitution on the benzene ring. - NH proton: A broad singlet in the downfield region (δ 10-13 ppm). - OH proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent. - Ethyl group protons: A quartet for the -CH₂- group (δ ~4.4 ppm) and a triplet for the -CH₃ group (δ ~1.4 ppm). |

| ¹³C NMR | - Carbonyl carbon: A signal in the downfield region (δ ~165-175 ppm). - Aromatic carbons: Signals in the aromatic region (δ ~110-150 ppm). - Ethyl group carbons: Signals for the -CH₂- (δ ~60 ppm) and -CH₃ (δ ~14 ppm) carbons. |

| IR (Infrared) Spectroscopy | - O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ (from the hydroxyl group). - N-H stretch: A sharp to broad band around 3300-3500 cm⁻¹. - C=O stretch: A strong absorption band around 1680-1720 cm⁻¹ (from the ester). - C=C and C=N stretches: Bands in the fingerprint region (1400-1600 cm⁻¹). |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): An ion peak corresponding to the molecular weight of the compound (C₁₀H₁₀N₂O₃, MW: 206.20). - Fragmentation Pattern: Characteristic fragments resulting from the loss of the ethyl group, the carboxyl group, and other fragments from the indazole ring. |

Potential Applications in Drug Discovery

Indazole derivatives are widely explored for their therapeutic potential. Given its structural features, this compound could be a valuable intermediate or a lead compound in the development of novel drugs. The presence of the hydroxyl and ester groups provides handles for further chemical modifications to optimize its activity, selectivity, and pharmacokinetic properties. Areas of potential interest for this class of compounds include oncology, inflammation, and infectious diseases.[1][3]

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. This guide has provided a comprehensive analysis of its chemical structure, a plausible synthetic strategy, and predicted spectroscopic data. The information presented herein serves as a valuable resource for researchers and scientists working on the design and development of novel indazole-based therapeutic agents. Further experimental validation of the proposed synthesis and characterization is warranted to fully elucidate the properties of this promising compound.

References

-

ResearchGate. Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. [Link]

- Google Patents. US8022227B2 - Method of synthesizing 1H-indazole compounds.

- Google Patents. US6630593B1 - Process for preparing a 1-substituted 5-hydroxymethyl imidazole.

-

National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

-

Organic Chemistry Portal. Indazole synthesis. [Link]

-

ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022-04-11). [Link]

- Google Patents. WO2017186693A1 - Synthesis of indazoles.

-

Eureka | Patsnap. Synthetic process of 3-methyl-1h-indazole. [Link]

-

Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

-

Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

- Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.

-

National Institutes of Health. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

-

ScholarWorks@UNO. Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. [Link]

- Google Patents.

-

National Institutes of Health. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. [Link]

- Google P

- Google Patents. US20060135764A1 - Indazole-carboxamide compounds.

-

American Elements. Methyl 1-methyl-1H-indazole-5-carboxylate. [Link]

-

PubChem. 1H-Indazole. [Link]

-

National Institute of Standards and Technology. 1H-Indazole - NIST WebBook. [Link]

-

Wiley-VCH. Supporting Information. [Link]

-

GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

-

ResearchGate. Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies. [Link]

-

ResearchGate. 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... [Link]

-

Semantic Scholar. Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. [Link]

-

ChemBK. 6-Hydroxy-1H-indazole-5-carboxylic acid. [Link]

-

PubMed. [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. [Link]

-

The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation. [Link]

-

ACS Publications. A Versatile New Synthetic Route to 1N-Hydroxyindazoles. (2009-10-08). [Link]

-

RSC Publishing. Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile. [Link]

-

National Institutes of Health. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. [Link]

-

National Institutes of Health. Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. [Link]

-

SciELO. A novel approach for the synthesis of 5-substituted-1H-tetrazoles. [Link]

-

ResearchGate. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. [Link]

Sources

- 1. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

- 4. Synthetic process of 3-methyl-1h-indazole - Eureka | Patsnap [eureka.patsnap.com]

- 5. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Biological Screening of Ethyl 5-hydroxy-1H-indazole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] This technical guide provides a comprehensive framework for the preliminary biological screening of a novel indazole derivative, ethyl 5-hydroxy-1H-indazole-6-carboxylate. Authored from the perspective of a Senior Application Scientist, this document outlines a tiered, logic-driven approach to efficiently assess the compound's potential therapeutic value. It details robust, validated in vitro assays for cytotoxicity, anti-inflammatory, antioxidant, and antimicrobial activities. Each protocol is presented with the underlying scientific principles, step-by-step methodologies, and criteria for data interpretation. The guide is designed to ensure scientific integrity and reproducibility, providing researchers with the necessary tools to make informed decisions on the progression of this promising molecule in the drug discovery pipeline.

Introduction: The Rationale for Screening this compound

Indazoles are bicyclic heterocyclic compounds that have garnered significant interest in pharmaceutical research due to their diverse biological activities. Numerous indazole-containing compounds have entered clinical trials for various diseases, highlighting the therapeutic potential of this scaffold.[2] The specific substitutions on the indazole ring system critically influence the pharmacological profile. This compound, the subject of this guide, possesses a hydroxyl and a carboxylate group, which can modulate its physicochemical properties and biological target interactions.

The preliminary screening strategy detailed herein is designed to be a cost-effective and efficient first pass to identify the most promising biological activities of this novel compound. The selection of initial assays is based on the known pharmacological landscape of indazole derivatives, which frequently exhibit anticancer, anti-inflammatory, and antimicrobial properties.[2][1][3]

Logical Flow of Preliminary Screening:

Caption: Tiered approach for preliminary biological screening.

Tier 1: Primary In Vitro Screening Protocols

The primary screening phase aims to broadly assess the biological activity of this compound across several key areas. A single high concentration (e.g., 100 µM) is often used initially to identify any significant biological response.

Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[4][5][6] It is a crucial first step to determine if the compound has cytotoxic effects, which could be indicative of anticancer potential or general toxicity.[7][8]

Principle: Viable cells with active metabolism contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into a purple formazan product.[9][10] The amount of formazan produced is directly proportional to the number of living cells.[9][10]

Experimental Protocol:

-

Cell Seeding: Seed human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with this compound at various concentrations (e.g., 1, 10, 50, 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[9][10]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[4][9]

Data Interpretation:

| Compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |

| Vehicle Control | 1.25 | 100% |

| 1 | 1.20 | 96% |

| 10 | 0.95 | 76% |

| 50 | 0.50 | 40% |

| 100 | 0.20 | 16% |

A significant decrease in cell viability, particularly in cancer cell lines compared to non-cancerous lines, suggests potential anticancer activity and warrants further investigation.[11]

Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay

Chronic inflammation is implicated in various diseases.[12] Many anti-inflammatory drugs act by inhibiting the production of inflammatory mediators like nitric oxide (NO).[12] The Griess assay is a common method to measure nitrite, a stable and quantifiable breakdown product of NO.[13][14]

Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is proportional to the nitrite concentration.[13][15]

Experimental Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates and allow them to adhere.

-

Compound Treatment and Stimulation: Pre-treat the cells with this compound at various concentrations for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and co-incubate with the test compound for 24 hours.

-

Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.[14]

-

Incubation and Measurement: Incubate in the dark at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.[14][16]

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite levels in the samples.[14]

Data Interpretation:

| Compound Concentration (µM) | Nitrite Concentration (µM) | % NO Inhibition |

| LPS Control | 45.2 | 0% |

| 10 | 38.1 | 15.7% |

| 50 | 22.5 | 50.2% |

| 100 | 11.8 | 73.9% |

A dose-dependent reduction in nitrite levels indicates potential anti-inflammatory activity.

Antioxidant Screening: DPPH Radical Scavenging Assay

Oxidative stress is linked to numerous pathological conditions. Antioxidants can neutralize harmful free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging ability of a compound.[17]

Principle: DPPH is a stable free radical with a deep violet color.[17][18] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a pale yellow hydrazine, leading to a decrease in absorbance at 517 nm.[17][18]

Experimental Protocol:

-

Reaction Mixture: In a 96-well plate, add 100 µL of the test compound (dissolved in methanol or ethanol) at various concentrations.

-

DPPH Addition: Add 100 µL of a freshly prepared DPPH solution (e.g., 0.1 mM in methanol) to each well.[19]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[18][19]

-

Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid or Trolox can be used as a positive control.[20]

Data Interpretation:

| Compound Concentration (µg/mL) | Absorbance (517 nm) | % Scavenging Activity |

| DPPH Control | 0.850 | 0% |

| 10 | 0.765 | 10% |

| 50 | 0.510 | 40% |

| 100 | 0.255 | 70% |

The percentage of scavenging activity is calculated using the formula: [(A_c - A_s) / A_c] * 100, where A_c is the absorbance of the control and A_s is the absorbance of the sample.

Antimicrobial Screening: Broth Microdilution Method

The emergence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[21][22][23]

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate, which is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism after incubation.[21]

Experimental Protocol:

-

Microorganism Preparation: Prepare a standardized inoculum (e.g., 0.5 McFarland standard) of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Serial Dilution: Serially dilute the this compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

-

Inoculation: Inoculate each well with the prepared microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: Visually inspect the plates for turbidity. The lowest concentration with no visible growth is the MIC.

Data Interpretation:

| Microorganism | MIC (µg/mL) |

| S. aureus | 64 |

| E. coli | >256 |

| C. albicans | 128 |

Low MIC values suggest potent antimicrobial activity.

Tier 2: Secondary Screening and Path Forward

If significant activity ("a hit") is observed in any of the primary screens, the next logical step is to conduct secondary assays to confirm and expand upon these findings.

Workflow for Hit Confirmation and Advancement:

Caption: Decision-making workflow following a primary hit.

-

Dose-Response Studies: Generate full dose-response curves to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values. This provides a quantitative measure of the compound's potency.

-

Selectivity Assays: For cytotoxic hits, it is crucial to assess the selectivity index by comparing the IC50 values in cancer cell lines versus non-cancerous cell lines. A high selectivity index is a desirable characteristic for a potential anticancer drug.

-

Mechanism of Action (MoA) Studies: Preliminary MoA studies can provide insights into how the compound exerts its biological effects. For example, if anticancer activity is observed, assays for apoptosis (e.g., caspase activity, Annexin V staining) or cell cycle analysis can be performed.[11][24]

-

In Vivo Toxicity Screening: A preliminary in vivo toxicity study in a rodent model is essential to assess the compound's safety profile before proceeding to more complex efficacy studies.[25][26][27] This can involve a single-dose acute toxicity study to determine the maximum tolerated dose (MTD).[27]

Conclusion

This guide provides a structured and scientifically grounded approach for the initial biological evaluation of this compound. By employing a tiered screening cascade, researchers can efficiently and cost-effectively gather crucial data on the compound's cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties. The interpretation of this preliminary data is vital for making informed decisions regarding the future development of this molecule as a potential therapeutic agent. A positive outcome in these initial screens would justify its advancement to more detailed mechanistic studies, lead optimization, and eventually, preclinical in vivo efficacy models.[28]

References

-

Shaikh, R., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

-

Thakur, A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology. Available at: [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link]

-

Peiris, M., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry. Available at: [Link]

-

Sathish, R., et al. (2016). Synthesis and biological activities of a novel series of indazole derivatives. Biosciences Biotechnology Research Asia. Available at: [Link]

-

National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. Available at: [Link]

-

Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

-

McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in Molecular Biology. Available at: [Link]

-

Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

-

QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. Available at: [Link]

-

Scribd. (n.d.). MTT Assay Protocol for Lab Use. Scribd. Available at: [Link]

-

ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. ResearchGate. Available at: [Link]

-

Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Dojindo. Available at: [Link]

-

International Journal of Research in Pharmaceutical Sciences. (2023). A comprehensive review on in-vitro methods for anti-microbial activity. Available at: [Link]

-

Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. Available at: [Link]

-

Molecules. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available at: [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

-

ResearchGate. (2016). Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate. Available at: [Link]

-

University of Wollongong. (2013). Bioassays for anticancer activities. University of Wollongong Research Online. Available at: [Link]

-

International Journal of Creative Research Thoughts. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. IJCRT.org. Available at: [Link]

-

World Journal of Pharmaceutical Research. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. Available at: [Link]

-

AKJournals. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. AKJournals. Available at: [Link]

-

Zen-Bio. (2013). DPPH Antioxidant Assay Kit. Zen-Bio. Available at: [Link]

-

ResearchGate. (2021). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (2011). Toxicological screening. PMC. Available at: [Link]

-

ResearchGate. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Available at: [Link]

-

Marine Biology. (n.d.). DPPH radical scavenging activity. Available at: [Link]

-

World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]

-

ResearchGate. (2013). Can any one suggest the exact protocol for NO assay using Griess reagent? Do I have to use colorless media for plating the cells?. ResearchGate. Available at: [Link]

-

MDPI. (2012). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Available at: [Link]

-

Protocol Exchange. (2019). Protocol Griess Test. Available at: [Link]

-

Bioscience Biotechnology Research Communications. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Available at: [Link]

-

International Journal of Pharmacy and Biological Sciences. (2013). In vivo Methods for Preclinical Screening of Anticancer Drugs. Available at: [Link]

-

Biobide. (2021). Toxicity Screening: 7 Strategies for Preclinical Research. Biobide. Available at: [Link]

-

National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. Available at: [Link]

-

Creative Bioarray. (n.d.). In Vivo Toxicity Study. Creative Bioarray. Available at: [Link]

-

PubMed. (2012). Design, synthesis, and preliminary biological evaluation of novel ethyl 1-(2'-hydroxy-3'-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate. Available at: [Link]

-

University of New Orleans. (2020). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. ScholarWorks@UNO. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]

-

Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Available at: [Link]

-

ResearchGate. (2020). New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'-Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity. ResearchGate. Available at: [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biotech-asia.org [biotech-asia.org]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ro.uow.edu.au [ro.uow.edu.au]

- 7. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. journalajrb.com [journalajrb.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Protocol Griess Test [protocols.io]

- 17. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 18. marinebiology.pt [marinebiology.pt]

- 19. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 20. zen-bio.com [zen-bio.com]

- 21. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 23. researchgate.net [researchgate.net]

- 24. noblelifesci.com [noblelifesci.com]

- 25. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. creative-bioarray.com [creative-bioarray.com]

- 28. ijpbs.com [ijpbs.com]

A Technical Guide to the Synthesis of Ethyl 5-Hydroxy-1H-Indazole-6-Carboxylate Analogs

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of ethyl 5-hydroxy-1H-indazole-6-carboxylate and its analogs. The guide emphasizes not just the procedural steps but the underlying chemical principles and strategic considerations essential for successful synthesis and library generation.

Introduction: The Significance of the Indazole Scaffold

The 1H-indazole core is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of indole.[1] This structural motif is present in numerous pharmacologically active compounds, demonstrating a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties.[2][3] Notably, several FDA-approved drugs, such as the antiemetic agent Granisetron and the tyrosine kinase inhibitors Axitinib and Pazopanib, feature the indazole core, highlighting its importance in modern drug design.[3] The 5-hydroxy-6-carboxylate substitution pattern, in particular, offers valuable handles for further chemical modification, making it a key intermediate for creating diverse libraries of potential therapeutic agents.

This guide will focus on a robust and logical synthetic pathway to access this valuable chemical entity, starting from readily available commercial starting materials.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule, this compound, points to a key disconnection at the N-N bond of the pyrazole ring. This suggests a strategy involving the cyclization of a suitably functionalized benzene ring.

A highly effective approach is the reductive cyclization of an ortho-nitroaromatic compound. This strategy is advantageous due to the reliability of aromatic nitration and the variety of methods available for the subsequent cyclization. Our proposed synthesis, therefore, begins with a commercially available and appropriately substituted benzoic acid derivative, methyl 3-hydroxy-4-methoxybenzoate (a derivative of isovanillic acid), which already contains the required oxygenation pattern.

The overall forward synthesis strategy is as follows:

-

Regioselective Nitration: Introduction of a nitro group ortho to the activating hydroxyl group on the benzene ring.

-

Functional Group Interconversion: Conversion of the benzylic methyl group (in a related starting material) or introduction of a suitable group that can be transformed into the second nitrogen of the indazole ring. A common approach involves the formation of an oxime from a ketone.

-

Reductive Cyclization: Reduction of the nitro group to a nitroso or amino group, which then undergoes intramolecular condensation to form the pyrazole ring of the indazole system.

-

Esterification: Conversion of the carboxylic acid to the final ethyl ester.

This multi-step process provides a clear and adaptable route to the target compound and its analogs.

In-Depth Experimental Protocol: A Proposed Synthetic Route